(R)-1-(4-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride
Overview
Description
®-1-(4-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride is a chemical compound known for its unique structure and properties It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a chlorobenzyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with pyrrolidine and 4-chlorobenzyl chloride.
Reaction: The pyrrolidine undergoes nucleophilic substitution with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Purification: The resulting product is purified through recrystallization or chromatography to obtain ®-1-(4-Chlorobenzyl)pyrrolidin-3-amine.
Formation of Dihydrochloride Salt: The amine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
®-1-(4-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(4-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(4-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride
- ®-1-(4-Methylbenzyl)pyrrolidin-3-aminedihydrochloride
- ®-1-(4-Fluorobenzyl)pyrrolidin-3-aminedihydrochloride
Uniqueness
®-1-(4-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical and biological properties. This compound’s specific stereochemistry (R-configuration) also contributes to its unique interactions with molecular targets, differentiating it from its (S)-enantiomer and other similar compounds.
Properties
IUPAC Name |
(3R)-1-[(4-chlorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2.2ClH/c12-10-3-1-9(2-4-10)7-14-6-5-11(13)8-14;;/h1-4,11H,5-8,13H2;2*1H/t11-;;/m1../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRZMXYRBJTLPZ-NVJADKKVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC=C(C=C2)Cl.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)CC2=CC=C(C=C2)Cl.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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